Ring-Size Expansion from Thiolane to Thiane: 14.0 g·mol⁻¹ Molecular Weight Increase and Altered Conformational Flexibility
The target compound bears a six-membered thiane (tetrahydro-2H-thiopyran) ring, whereas its closest commercial analog, 1-methyl-N-(thiolan-3-yl)pyrrolidin-3-amine (CAS 1248779-97-6), carries a five-membered thiolane sulfur heterocycle. This ring-size increment adds one methylene unit, increasing the molecular weight from 186.32 to 200.35 g·mol⁻¹ (+7.5%) and expanding the topological polar surface area . The six-membered thiane ring adopts chair conformations that project the sulfur lone pair into stereoelectronically distinct orientations compared to the envelope conformations of thiolane, a difference that can modulate sulfur-mediated polar interactions with protein binding sites .
| Evidence Dimension | Molecular weight and sulfur heterocycle ring size |
|---|---|
| Target Compound Data | 200.35 g·mol⁻¹ (C₁₀H₂₀N₂S); six-membered tetrahydro-2H-thiopyran (thiane) ring |
| Comparator Or Baseline | 1-Methyl-N-(thiolan-3-yl)pyrrolidin-3-amine (CAS 1248779-97-6): 186.32 g·mol⁻¹ (C₉H₁₈N₂S); five-membered thiolane (tetrahydrothiophene) ring |
| Quantified Difference | ΔMW = +14.03 g·mol⁻¹ (+7.5%); one additional methylene unit in the sulfur ring |
| Conditions | Calculated from molecular formulas; structures confirmed by CAS registry entries and vendor analytical data sheets |
Why This Matters
A 14 Da mass difference and ring-size expansion are sufficient to alter lipophilic ligand efficiency (LLE) and protein-binding pocket complementarity, making the two analogs non-interchangeable in fragment- or lead-optimization campaigns without re-measurement of affinity and selectivity.
